molecular formula C23H17NO4S B11711173 [4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate CAS No. 5228-09-1

[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate

Cat. No.: B11711173
CAS No.: 5228-09-1
M. Wt: 403.5 g/mol
InChI Key: LUPWZLAVQUPVGL-UHFFFAOYSA-N
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Description

4-(Naphthalene-2-sulfonamido)phenyl benzoate is an organic compound with the molecular formula C23H17NO4S. It is characterized by the presence of a naphthalene ring, a sulfonamide group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalene-2-sulfonamido)phenyl benzoate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Naphthalene-2-sulfonamido)phenyl benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Naphthalene-2-sulfonamido)phenyl benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The naphthalene ring may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy .

Comparison with Similar Compounds

  • 2-Chloro-4-(naphthalene-2-sulfonamido)phenyl benzoate
  • Naphthalene-2-sulfonamide derivatives

Comparison: 4-(Naphthalene-2-sulfonamido)phenyl benzoate is unique due to the presence of both a naphthalene ring and a benzoate ester, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .

Properties

CAS No.

5228-09-1

Molecular Formula

C23H17NO4S

Molecular Weight

403.5 g/mol

IUPAC Name

[4-(naphthalen-2-ylsulfonylamino)phenyl] benzoate

InChI

InChI=1S/C23H17NO4S/c25-23(18-7-2-1-3-8-18)28-21-13-11-20(12-14-21)24-29(26,27)22-15-10-17-6-4-5-9-19(17)16-22/h1-16,24H

InChI Key

LUPWZLAVQUPVGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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